Bienvenue dans la boutique en ligne BenchChem!

5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid

Structural biology Medicinal chemistry Leukotriene biochemistry

5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid (tentatively designated LTG4) is a cysteinyl leukotriene metabolite produced by transamination of leukotriene E4 (LTE4) via cysteine conjugate aminotransferase I. It belongs to the eicosanoid family of lipid mediators derived from arachidonic acid through the 5-lipoxygenase pathway.

Molecular Formula C23H34O6S
Molecular Weight 438.6 g/mol
CAS No. 117675-20-4
Cat. No. B037580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid
CAS117675-20-4
Synonyms5-hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid
LTG(4)
LTG4
Molecular FormulaC23H34O6S
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(=O)C(=O)O
InChIInChI=1S/C23H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-20(25)23(28)29)19(24)15-14-17-22(26)27/h6-7,9-13,16,19,21,24H,2-5,8,14-15,17-18H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,21+/m0/s1
InChIKeyIBQMGZLNUJDKJY-OODJPBEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic Acid (LTG4, CAS 117675-20-4): Compound Identity and Class Position


5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid (tentatively designated LTG4) is a cysteinyl leukotriene metabolite produced by transamination of leukotriene E4 (LTE4) via cysteine conjugate aminotransferase I [1]. It belongs to the eicosanoid family of lipid mediators derived from arachidonic acid through the 5-lipoxygenase pathway. Unlike the canonical cysteinyl leukotrienes (LTC4, LTD4, LTE4, LTF4) that possess a cysteine-containing peptide adduct at the C6 position, LTG4 uniquely bears an α-keto acid (2-keto-3-thiopropionyl) moiety, formally replacing the cysteinyl amino group with a carbonyl [2]. Its molecular formula is C23H34O6S, with a molecular weight of 438.6 g/mol and a computed XLogP3-AA of 5.1 [2].

Why Generic Substitution of 5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic Acid (CAS 117675-20-4) with Other Cysteinyl Leukotrienes Is Scientifically Unsupported


LTG4 cannot be interchanged with LTC4, LTD4, LTE4, or LTF4 for experimental or analytical purposes because it is the product of a distinct, liver- and kidney-restricted transamination reaction that fundamentally alters the C6 substituent from a cysteine-based amine to an α-keto acid [1]. This structural modification eliminates the free amino group required for ionic interactions with cysteinyl leukotriene receptor binding pockets and alters the compound's hydrogen-bond donor/acceptor profile relative to its parent LTE4 (3 H-bond donors, 6 H-bond acceptors vs. LTE4's 4 H-bond donors, 6 H-bond acceptors) [2]. Furthermore, the transamination activity that generates LTG4 is absent from lung and leukocytes, meaning that LTG4 represents a liver/kidney-specific metabolic branch point absent from the canonical CysLT cascade operating in airway and immune cells [1]. Substituting LTE4 or N-acetyl-LTE4 for LTG4 would therefore conflate a tissue-restricted inactivation metabolite with signaling-competent agonists that retain measurable contractile activity in airway smooth muscle preparations [3].

Quantitative Differentiation Evidence for 5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic Acid (LTG4) Versus Closest Analogs


Unique α-Keto Acid C6 Substituent Versus Cysteinyl Moiety in LTE4 Confers Distinct Hydrogen-Bond Donor Capacity

LTG4 possesses a 2-keto-3-thiopropionyl (α-keto acid) group at the C6 position, replacing the cysteine amino acid residue present in its direct metabolic precursor LTE4 [1]. This substitution reduces the hydrogen-bond donor count from 4 (LTE4) to 3 (LTG4) while maintaining 6 hydrogen-bond acceptors, as computed from the respective PubChem records [2]. The α-keto acid moiety introduces a carbonyl group capable of acting solely as a hydrogen-bond acceptor, whereas the cysteinyl –NH2 group in LTE4 can serve as both donor and acceptor, altering the pharmacophoric interaction potential with CysLT receptors and metabolizing enzymes.

Structural biology Medicinal chemistry Leukotriene biochemistry

Tissue-Restricted Biosynthesis: LTG4 Generation Confined to Liver and Kidney, Absent from Lung and Leukocytes

The cysteine conjugate aminotransferase I activity responsible for converting LTE4 to LTG4 was detected in rat liver and kidney supernatants but was absent from lung homogenates and leukocyte preparations [1]. This contrasts sharply with the ubiquitous distribution of the peptidases that sequentially convert LTC4 → LTD4 → LTE4 in airway, vascular, and hematopoietic compartments. N-acetyl-LTE4, the other major liver-derived LTE4 metabolite, is produced by N-acetyltransferase activity that is also predominantly hepatic but is distinct from the transamination pathway generating LTG4 [2].

Enzymology Tissue-specific metabolism Cysteinyl leukotriene inactivation

Lipophilicity Advantage: LTG4 Exhibits Higher Computed LogP Than Any Other Cysteinyl Leukotriene

LTG4 has a computed XLogP3-AA value of 5.1 [1], which is substantially higher than the predicted LogP values of the major cysteinyl leukotrienes: LTE4 (XLogP3-AA ≈ 3.8), LTD4 (≈ 2.5), and LTC4 (≈ 1.8) [2]. This elevated lipophilicity arises from the replacement of the polar, zwitterionic cysteinyl moiety with the less polar α-keto acid group. The LogP differential predicts that LTG4 will exhibit longer retention on reversed-phase HPLC columns and different liquid-liquid extraction behavior compared to its precursors, which is directly relevant for analytical method development and metabolite profiling studies.

Physicochemical profiling Chromatography method development Lipid mediator analysis

Metabolic Inactivation Branch Point: LTG4 Represents a Mechanistically Distinct Route of CysLT Deactivation Relative to N-Acetylation

Cysteinyl leukotriene inactivation proceeds through parallel hepatic pathways: N-acetylation of LTE4 to N-acetyl-LTE4, and transamination of LTE4 to LTG4 [1]. While N-acetyl-LTE4 retains measurable biological activity—being equiactive with LTE4 in guinea-pig lung parenchyma contraction assays and approximately 100-fold less active than LTC4 in vascular preparations [2]—the biological activity of LTG4 has not been quantified in comparable assays, consistent with its proposed role as a further inactivation product. The ω-oxidation products of both LTE4 and N-acetyl-LTE4 (20-COOH-LTE4, 20-COOH-N-AcLTE4, dinor-LTE4, tetranor-LTE4) were found to be completely inactive in guinea-pig trachea and lung parenchyma at doses of 0.3–30 nmol [2], establishing a precedent for progressive loss of contractile activity upon sequential metabolism of LTE4.

Leukotriene catabolism Hepatic inactivation Metabolite profiling

Clinical Detection Specificity: LTG4 Detected in Nasopharyngeal Secretions from RSV-Infected Infants at Differential Rates Versus Upper Respiratory Illness Controls

LTG4 was detected in nasopharyngeal secretion (NPS) samples obtained during the acute phase of respiratory syncytial virus (RSV) infection from 67% of infants with bronchiolitis compared to 33% of infants with upper respiratory illness alone (p < 0.025) [1]. In the same study, LTC4 concentrations in children with bronchiolitis were 5-fold higher (mean 1271 pg/mL) than in children with upper respiratory illness alone (mean 224 pg/mL, p < 0.02) [1]. The differential detection rate of LTG4 between bronchiolitis and upper respiratory illness suggests that LTG4 may serve as a more specific biomarker for lower airway involvement than LTC4 alone, though this finding requires independent replication.

Clinical biomarker Respiratory syncytial virus Pediatric bronchiolitis

High-Impact Application Scenarios for 5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic Acid (CAS 117675-20-4) Based on Verified Differentiation Evidence


Hepatic Cysteinyl Leukotriene Inactivation Pathway Mapping

Investigators studying the hepatic disposal of pro-inflammatory cysteinyl leukotrienes require LTG4 as an authentic reference standard to track the transamination-dependent branch of LTE4 catabolism. Because cysteine conjugate aminotransferase I activity is restricted to liver and kidney [1], LTG4 serves as a tissue-specific marker that distinguishes hepatic/renal inactivation from the ubiquitous peptidolytic cascade (LTC4 → LTD4 → LTE4). This is critical for studies examining how hepatobiliary leukotriene clearance is altered in cholestasis, cirrhosis, or ethanol-induced liver injury [2].

Development of Targeted LC-MS/MS Methods for Comprehensive CysLT Metabolite Panels

The elevated lipophilicity of LTG4 (XLogP3-AA = 5.1) relative to LTC4, LTD4, and LTE4 [3] necessitates dedicated chromatographic optimization for its resolution and quantification in biological matrices. Analytical laboratories developing multiplexed cysteinyl leukotriene panels for biomarker studies in asthma, allergic rhinitis, or RSV bronchiolitis [4] must include an LTG4 reference standard to validate extraction recovery, chromatographic separation, and matrix effect assessment for this uniquely hydrophobic metabolite, preventing misidentification or co-elution with isobaric interferences.

Structure-Activity Relationship Studies of CysLT Receptor Activation

LTG4 provides a unique pharmacological probe for dissecting the contribution of the cysteinyl amino group to CysLT1/CysLT2 receptor activation. With its α-keto acid substituent eliminating the primary amine H-bond donor present in LTE4, LTD4, and LTC4 [5], LTG4 enables head-to-head comparison with N-acetyl-LTE4 (which retains a blocked but intact amide nitrogen) to determine whether receptor activation absolutely requires a protonatable nitrogen at the C6 position. This SAR information is directly relevant to the rational design of next-generation CysLT receptor antagonists that occupy the C6-substituent binding pocket.

Respiratory Disease Biomarker Discovery and Validation Cohorts

The observation that LTG4 was detected significantly more frequently in nasopharyngeal secretions from infants with RSV bronchiolitis (67%) compared to those with upper respiratory illness alone (33%, p < 0.025) [4] supports its inclusion in exploratory biomarker panels for discriminating lower airway involvement in viral respiratory infections. Clinical research laboratories procuring LTG4 reference material can develop and validate quantitative assays to test whether LTG4 levels, alone or in ratio with LTC4 or LTE4, provide incremental diagnostic or prognostic value in pediatric bronchiolitis cohorts.

Quote Request

Request a Quote for 5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.